AMPA Receptor Binding Affinity: Compound 6a vs. (S)-AMPA, 5-Hydroxy Analogue 6b, and Regioisomer 7a
In a direct competitive radioligand binding assay using [³H]AMPA on rat cortical synaptosomes, compound 6a displaced [³H]AMPA with an IC₅₀ of 1.4 μM, representing a 100-fold lower affinity than (S)-AMPA itself (IC₅₀ = 0.039 μM) [1]. The 5-hydroxy analogue 6b exhibited modestly higher affinity (IC₅₀ = 0.98 μM), while the N1-methyl regioisomer 7a was approximately 2.2-fold weaker (IC₅₀ = 3.1 μM) [1]. These data establish that the absence of the 5-hydroxy group in 6a produces a measurable reduction in binding affinity relative to 6b, but that 6a retains significantly greater potency than earlier-generation triazolyl amino acids (compounds 11 and 14: IC₅₀ = 63 μM and 49 μM, respectively) [2].
| Evidence Dimension | [³H]AMPA displacement binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 6a IC₅₀ = 1.4 μM |
| Comparator Or Baseline | (S)-AMPA IC₅₀ = 0.039 μM; 6b IC₅₀ = 0.98 μM; 7a IC₅₀ = 3.1 μM; Compound 11 IC₅₀ = 63 μM; Compound 14 IC₅₀ = 49 μM |
| Quantified Difference | 6a is 36-fold weaker than AMPA, 1.4-fold weaker than 6b, 2.2-fold more potent than 7a, and 35–45-fold more potent than compounds 11/14 |
| Conditions | Rat cortical synaptosome membranes; [³H]AMPA radioligand; data from Møllerud et al. (2019) Table 1 and Stanley et al. (2010) Table 1 |
Why This Matters
For procurement decisions, the 1.4 μM IC₅₀ positions 6a as a moderate-affinity AMPA receptor ligand suitable for competitive binding studies where sub-micromolar potency is not required, while its structural simplicity (no 5-OH) makes it a cleaner scaffold for SAR expansion compared to 6b.
- [1] Møllerud, S., Temperini, P., Kastrup, J. S., et al. (2019). Use of the 4-Hydroxy-Triazole Moiety as a Bioisosteric Tool in the Development of Ionotropic Glutamate Receptor Ligands. Journal of Medicinal Chemistry, 62(9), 4467–4482. DOI: 10.1021/acs.jmedchem.8b01986 View Source
- [2] Stanley, N. J., Pedersen, D. S., Nielsen, B., Kvist, T., Mathiesen, J. M., Bräuner-Osborne, H., Taylor, D. K., & Abell, A. D. (2010). 1,2,3-Triazolyl amino acids as AMPA receptor ligands. Bioorganic & Medicinal Chemistry Letters, 20(24), 7512–7515. DOI: 10.1016/j.bmcl.2010.09.139 View Source
